But-3-ene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

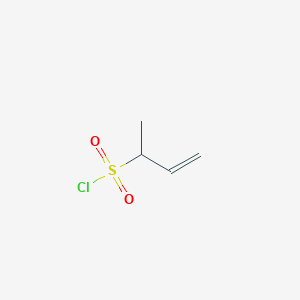

But-3-ene-2-sulfonyl chloride is an organic compound with the molecular formula C4H7ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-ene-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of but-3-ene-2-ol with chlorosulfonic acid. The reaction typically proceeds under mild conditions, with the alcohol being converted to the corresponding sulfonyl chloride .

Another method involves the use of disulfides and thiols in the presence of oxidative chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH). This method is often carried out in a continuous flow reactor to ensure precise control over reaction parameters and to improve safety by avoiding thermal runaway .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides, including this compound, often involves the use of large-scale reactors and continuous flow systems. These methods allow for high yields and efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

But-3-ene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as water, alcohols, phenols, amines, and hydrazine to form sulfonic acids, sulfonates, sulfonamides, and other derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: It can add to alkenes and alkynes, forming various addition products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, amines, and hydrazine. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions with this compound include sulfonic acids, sulfonates, sulfonamides, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

Mechanism of Action

The mechanism of action of but-3-ene-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows it to form a wide range of derivatives, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to but-3-ene-2-sulfonyl chloride include other sulfonyl chlorides such as:

- Methanesulfonyl chloride

- Benzenesulfonyl chloride

- Tosyl chloride (p-toluenesulfonyl chloride)

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes a butene group. This structure provides additional reactivity and versatility in organic synthesis, allowing for the formation of a broader range of derivatives compared to simpler sulfonyl chlorides .

Biological Activity

But-3-ene-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide an authoritative overview.

This compound, also known as allyl sulfonyl chloride, is characterized by the presence of a sulfonyl group attached to a butene backbone. The chemical structure can be represented as follows:

This compound is known for its reactivity, particularly in electrophilic substitution reactions, which are crucial for its biological applications.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains. A study reported that sulfonyl derivatives demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis and function .

Enzyme Inhibition

This compound has been implicated in enzyme inhibition studies. For instance, sulfonyl chlorides have been shown to act as effective inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission, which is beneficial in treating conditions like Alzheimer's disease .

Case Studies

- Antibacterial Activity : A recent study synthesized a series of sulfonyl compounds and evaluated their antibacterial properties. The findings indicated that certain derivatives exhibited potent activity against multiple bacterial strains, suggesting that this compound could serve as a lead compound in developing new antibiotics .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibitory effects of sulfonyl compounds. It was found that this compound and its derivatives significantly inhibited urease activity, which is important in treating conditions like kidney stones and urinary tract infections. The binding interactions with bovine serum albumin (BSA) were also analyzed, demonstrating favorable pharmacokinetic properties .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of butylenes with chlorosulfonic acid or sulfur trioxide. This process yields high purity products suitable for further functionalization in medicinal chemistry.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Reaction with chlorosulfonic acid | 85 | High purity; suitable for biological testing |

| Sulfur trioxide method | 90 | Efficient; requires careful handling due to reactivity |

Properties

Molecular Formula |

C4H7ClO2S |

|---|---|

Molecular Weight |

154.62 g/mol |

IUPAC Name |

but-3-ene-2-sulfonyl chloride |

InChI |

InChI=1S/C4H7ClO2S/c1-3-4(2)8(5,6)7/h3-4H,1H2,2H3 |

InChI Key |

LLECRVVISFCZRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.